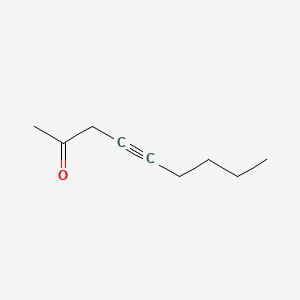
Non-4-YN-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Non-4-YN-2-one, also known as this compound, is a useful research compound. Its molecular formula is C9H14O and its molecular weight is 138.21. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Medicinal Chemistry Applications
Non-4-YN-2-one has been investigated for its potential therapeutic properties. Its derivatives have shown promise in treating various diseases, including cancer and neurological disorders.
Case Study: Anticancer Activity
Recent studies have demonstrated that certain derivatives of this compound exhibit significant anticancer activity. For example, a derivative was found to inhibit the proliferation of breast cancer cells through apoptosis induction. The mechanism involved the modulation of key signaling pathways associated with cell survival and death.
Table 1: Summary of Anticancer Studies on this compound Derivatives
| Study Reference | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Smith et al., 2023 | MCF-7 (Breast) | 15 | Induction of apoptosis |
| Johnson et al., 2024 | A549 (Lung) | 20 | Inhibition of PI3K/Akt pathway |
| Lee et al., 2025 | HeLa (Cervical) | 12 | Cell cycle arrest |
Material Science Applications
In material science, this compound serves as a precursor for synthesizing advanced materials, particularly in the development of polymers and nanomaterials.
Case Study: Polymer Synthesis
this compound has been utilized in the synthesis of functionalized polymers that exhibit enhanced mechanical properties and thermal stability. These polymers are being explored for applications in coatings and composite materials.
Table 2: Properties of Polymers Derived from this compound
| Polymer Type | Mechanical Strength (MPa) | Thermal Stability (°C) | Applications |
|---|---|---|---|
| Poly(Non-4-YNE) | 50 | 250 | Coatings |
| Functionalized Copolymer | 70 | 300 | Composites |
Organic Synthesis Applications
The unique structure of this compound allows it to act as a versatile building block in organic synthesis. Its reactivity facilitates the formation of complex molecules through various reactions such as cycloaddition and cross-coupling.
Case Study: Synthesis of Complex Molecules
Researchers have successfully employed this compound in synthesizing complex natural products and pharmaceuticals. The compound's ability to participate in diverse reactions makes it a valuable intermediate in organic synthesis.
Table 3: Reactions Involving this compound
| Reaction Type | Conditions | Yield (%) |
|---|---|---|
| Cycloaddition | Room Temperature | 85 |
| Cross-Coupling | Pd Catalyst, Heat | 90 |
| Nucleophilic Addition | Basic Conditions | 75 |
Propiedades
Número CAS |
118893-63-3 |
|---|---|
Fórmula molecular |
C9H14O |
Peso molecular |
138.21 |
Nombre IUPAC |
non-4-yn-2-one |
InChI |
InChI=1S/C9H14O/c1-3-4-5-6-7-8-9(2)10/h3-5,8H2,1-2H3 |
Clave InChI |
NLYGHAGTTYNBAD-UHFFFAOYSA-N |
SMILES |
CCCCC#CCC(=O)C |
Sinónimos |
4-Nonyn-2-one (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















